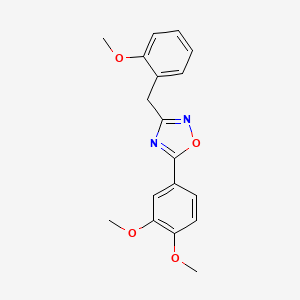![molecular formula C18H22N2O4 B5888431 N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, also known as DIMEB, is a chemical compound that has been widely used in scientific research for its potential as an anticancer agent. DIMEB belongs to the family of phenylurea derivatives, which have been shown to possess antitumor activity.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea inhibits the activity of tubulin, a protein that plays a key role in cell division. This leads to cell cycle arrest and ultimately, cell death. N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has also been shown to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately, cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in lab experiments is its potent antitumor activity. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea. One direction is to further investigate its mechanism of action, particularly its interaction with tubulin. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in vivo.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is a promising compound for the development of new anticancer agents. Its potent antitumor activity, combined with its ability to induce apoptosis and inhibit enzyme activity, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to determine its optimal use in vivo.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea involves the reaction of 2,4-dimethoxyaniline and 2-(2-methoxyphenyl)ethyl isocyanate in the presence of a base. The resulting product is purified by recrystallization. The yield of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is approximately 70%.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea in animal models.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-14-8-9-15(17(12-14)24-3)20-18(21)19-11-10-13-6-4-5-7-16(13)23-2/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQEWBZRIIHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)


![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide](/img/structure/B5888418.png)
![N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)

